

Application Note: Simultaneous Quantification of Paracetamol and Metoclopramide in Pharmaceutical Formulations

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Compound of Interest

Compound Name: *Paramax*

Cat. No.: *B1200449*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Paracetamol is a widely used analgesic and antipyretic, while metoclopramide is an antiemetic and prokinetic agent. Their combination is often formulated for the treatment of migraine and other conditions where pain and nausea coexist.[1][2][3] The accurate and simultaneous quantification of both active pharmaceutical ingredients (APIs) in a single dosage form is crucial for quality control and ensuring therapeutic efficacy. This application note provides detailed protocols for two validated analytical methods for the simultaneous determination of paracetamol and metoclopramide: a UV-Vis Spectrophotometric method and a High-Performance Liquid Chromatography (HPLC) method.

Method 1: UV-Vis Spectrophotometry (Simultaneous Equation Method)

This method offers a simple, rapid, and cost-effective approach for the simultaneous estimation of paracetamol and metoclopramide in solid dosage forms.[4][5][6] The principle is based on the measurement of absorbance at two selected wavelengths and solving a set of simultaneous equations.

Experimental Protocol:

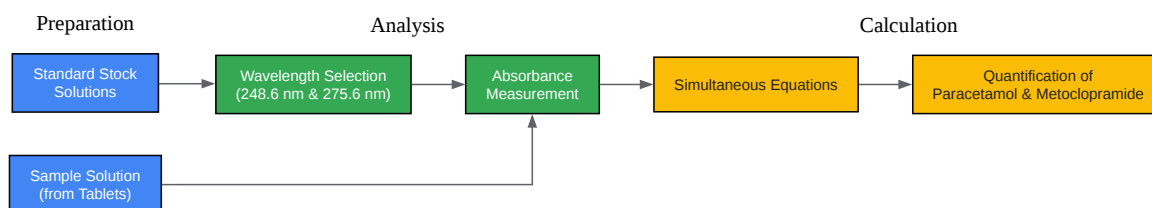
- Instrumentation: A double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette is required.
- Reagents and Standards:
 - Methanol (Analytical Grade)
 - Paracetamol Reference Standard
 - Metoclopramide Hydrochloride Reference Standard
- Preparation of Standard Stock Solutions:
 - Accurately weigh and dissolve 10 mg of Paracetamol Reference Standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.
 - Accurately weigh and dissolve 10 mg of Metoclopramide Hydrochloride Reference Standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.
- Selection of Wavelengths:
 - Scan the standard solutions of both paracetamol and metoclopramide in the UV range (200-400 nm).
 - Select two wavelengths where both drugs exhibit significant absorbance. Based on reported methods, suitable wavelengths are 248.6 nm and 275.6 nm.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Preparation of Calibration Curves:
 - Prepare a series of dilutions of both standard stock solutions in methanol to cover the concentration range of 5-30 µg/mL.
 - Measure the absorbance of each dilution at the selected wavelengths (248.6 nm and 275.6 nm).

- Plot a graph of absorbance versus concentration for each drug at both wavelengths to determine the absorptivity coefficients.
- Sample Preparation (from Tablet Formulation):
 - Weigh and finely powder 20 tablets.
 - Accurately weigh a quantity of the powder equivalent to 100 mg of paracetamol and transfer it to a 100 mL volumetric flask.
 - Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drugs.
 - Make up the volume to 100 mL with methanol and filter the solution through a Whatman filter paper.
 - Further dilute the filtrate with methanol to obtain a final concentration within the Beer-Lambert's law range.
- Analysis of Sample Solution:
 - Measure the absorbance of the final sample solution at 248.6 nm (A1) and 275.6 nm (A2).
 - Calculate the concentration of paracetamol (C_{par}) and metoclopramide (C_{met}) using the following simultaneous equations derived from the absorptivity coefficients:
 - $A_1 = a_{x1} \cdot C_{\text{par}} + a_{y1} \cdot C_{\text{met}}$
 - $A_2 = a_{x2} \cdot C_{\text{par}} + a_{y2} \cdot C_{\text{met}}$ (Where a_{x1} and a_{x2} are the absorptivities of paracetamol at λ_1 and λ_2 , and a_{y1} and a_{y2} are the absorptivities of metoclopramide at λ_1 and λ_2)

Quantitative Data Summary:

Parameter	Paracetamol	Metoclopramide	Reference
Wavelengths (λ)	248.6 nm, 275.6 nm	248.6 nm, 275.6 nm	[4][6]
Linearity Range	5-30 $\mu\text{g/mL}$	5-30 $\mu\text{g/mL}$	
Correlation Coefficient (r^2)	> 0.999	> 0.999	
Accuracy (Recovery %)	98.0 - 102.0%	98.0 - 102.0%	
Precision (RSD %)	< 2.0%	< 2.0%	

Experimental Workflow Diagram:



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Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This RP-HPLC method provides a more selective and sensitive approach for the simultaneous quantification of paracetamol and metoclopramide.[1][3][7]

Experimental Protocol:

- Instrumentation: An HPLC system equipped with a UV detector, a C18 column, and an autosampler.
- Chromatographic Conditions:
 - Column: C18 (e.g., 250 mm x 4.6 mm, 5 μ m particle size)[1]
 - Mobile Phase: A mixture of Methanol and 0.5% Ammonium dihydrogen orthophosphate buffer (pH adjusted to 3 with phosphoric acid) in a ratio of 35:65 v/v.[1]
 - Flow Rate: 1.0 mL/min[1]
 - Detection Wavelength: 220 nm[1]
 - Injection Volume: 20 μ L
 - Column Temperature: Ambient
- Reagents and Standards:
 - Methanol (HPLC Grade)
 - Ammonium dihydrogen orthophosphate (AR Grade)
 - Orthophosphoric acid (AR Grade)
 - Water (HPLC Grade)
 - Paracetamol Reference Standard
 - Metoclopramide Hydrochloride Reference Standard
- Preparation of Mobile Phase:
 - Prepare a 0.5% solution of Ammonium dihydrogen orthophosphate in water and adjust the pH to 3.0 using orthophosphoric acid.
 - Mix the buffer and methanol in the ratio of 65:35 (v/v).

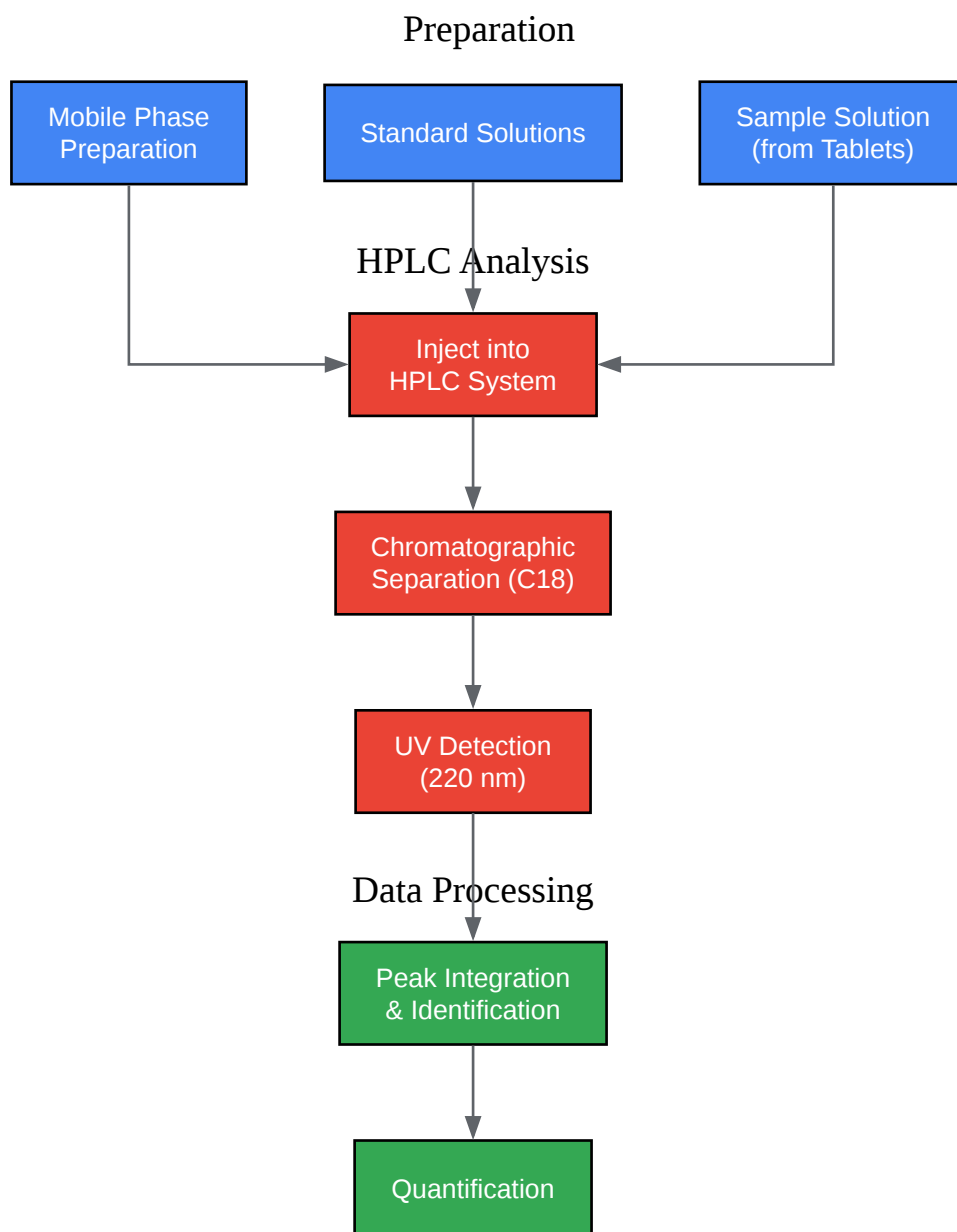
- Filter the mobile phase through a 0.45 μm membrane filter and degas by sonication.
- Preparation of Standard Stock Solution:
 - Accurately weigh and dissolve 25 mg of Paracetamol and 25 mg of Metoclopramide HCl in a 25 mL volumetric flask with a small amount of 1N HCl and make up the volume with water to get a concentration of 1000 $\mu\text{g/mL}$ for each.[\[1\]](#)
- Preparation of Calibration Curve:
 - Prepare a series of working standard solutions by diluting the mixed standard stock solution with the mobile phase to obtain concentrations in the range of 100-500 $\mu\text{g/mL}$ for Paracetamol and 1-10 $\mu\text{g/mL}$ for Metoclopramide HCl.
 - Inject each concentration into the HPLC system and record the peak areas.
 - Plot a graph of peak area versus concentration to establish the linearity.
- Sample Preparation (from Tablet Formulation):
 - Weigh and finely powder 20 tablets.
 - Accurately weigh a quantity of the powder equivalent to 25 mg of Paracetamol and transfer it to a 25 mL volumetric flask.
 - Add a small amount of 1N HCl to dissolve and sonicate for 10 minutes. Make up the volume with water.[\[1\]](#)
 - Transfer 4 mL of this solution to a 10 mL volumetric flask and make up the volume with water.[\[1\]](#)
 - Filter the solution through a 0.45 μm syringe filter before injection.
- Analysis of Sample Solution:
 - Inject the prepared sample solution into the HPLC system.

- Identify and quantify the peaks of paracetamol and metoclopramide by comparing the retention times and peak areas with those of the standards.

Quantitative Data Summary:

Parameter	Paracetamol	Metoclopramide	Reference
Retention Time (min)	~4.35	~7.5	[1]
Linearity Range	100-500 µg/mL	1-10 µg/mL	
Correlation Coefficient (r ²)	> 0.999	> 0.999	
Accuracy (Recovery %)	99.0 - 101.0%	99.0 - 101.0%	[1]
Precision (RSD %)	< 2.0%	< 2.0%	[1]
Limit of Detection (LOD)	Reported	Reported	[1][3]
Limit of Quantification (LOQ)	Reported	Reported	[1][3]

Experimental Workflow Diagram:



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Caption: Workflow for RP-HPLC Analysis.

Conclusion

Both the UV-Vis Spectrophotometric and RP-HPLC methods described provide accurate, precise, and reliable means for the simultaneous quantification of paracetamol and metoclopramide in pharmaceutical dosage forms. The choice of method will depend on the

specific requirements of the laboratory, with HPLC offering higher selectivity and sensitivity, while UV-Vis spectrophotometry provides a simpler and more rapid alternative for routine quality control. Method validation should be performed in accordance with ICH guidelines to ensure the suitability of the chosen method for its intended purpose.[1]

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